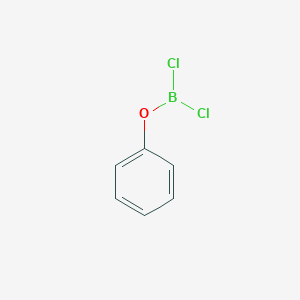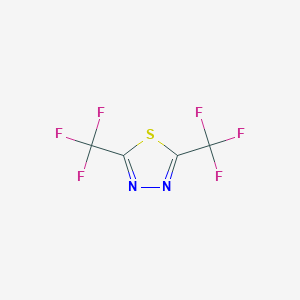
2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing trifluoromethyl groups and a thiadiazole moiety. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Its potential as a drug candidate is being explored due to its stability and bioactivity.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its fluorinated structure which imparts desirable properties such as hydrophobicity and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(trifluoromethyl)benzyl bromide
- 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- 2,5-Bis(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole stands out due to its thiadiazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns.
Propiedades
Número CAS |
76080-57-4 |
|---|---|
Fórmula molecular |
C4F6N2S |
Peso molecular |
222.11 g/mol |
Nombre IUPAC |
2,5-bis(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4F6N2S/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 |
Clave InChI |
KYXJSLDOYHUSTH-UHFFFAOYSA-N |
SMILES canónico |
C1(=NN=C(S1)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


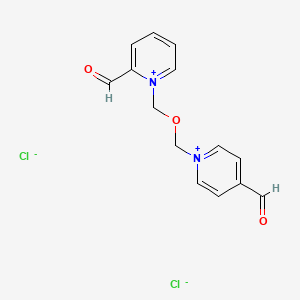
![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
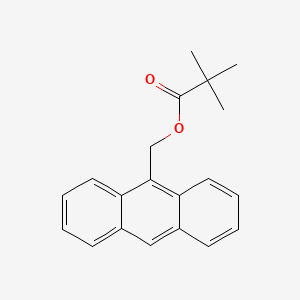
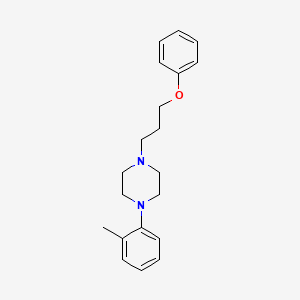
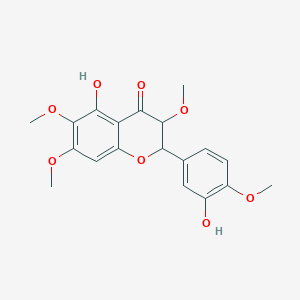
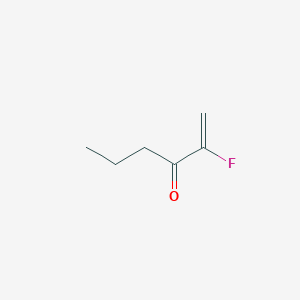




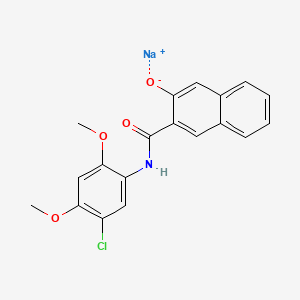

![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
